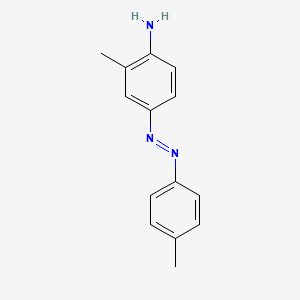
o-Toluidine, 4-(p-tolylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as dyes and pigments due to their vivid colors. This particular compound is known for its applications in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with 2-methylaniline. The reaction conditions generally include:
Diazotization: 4-methylbenzenamine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with functional groups like nitro, sulfonic acid, or halogens.
Applications De Recherche Scientifique
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline has diverse applications in scientific research, including:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a biological marker.
Medicine: Investigated for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The compound may exert its effects through:
Molecular Targets: Binding to proteins, enzymes, or DNA.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-methylphenyl)diazenyl]aniline
- 2-methyl-4-[(Z)-(2-methylphenyl)diazenyl]aniline
- 4-methyl-2-[(E)-(4-methylphenyl)diazenyl]aniline
Uniqueness
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and aniline groups in the structure provides distinct properties compared to other azo compounds.
Propriétés
Numéro CAS |
63980-18-7 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-methyl-4-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-10-3-5-12(6-4-10)16-17-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 |
Clé InChI |
UIXXDYWWVXRLMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


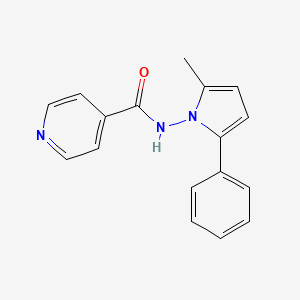
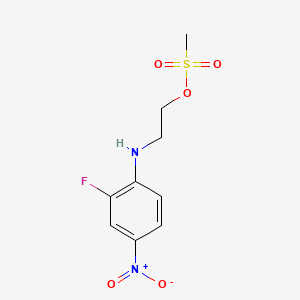
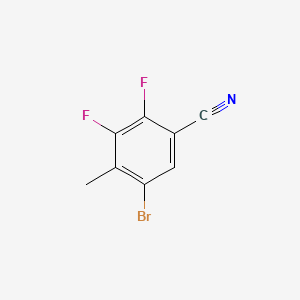
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
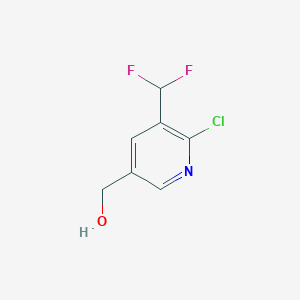
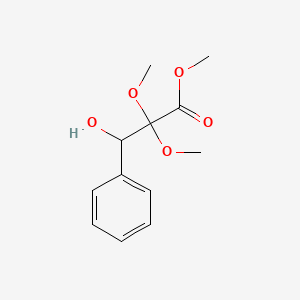

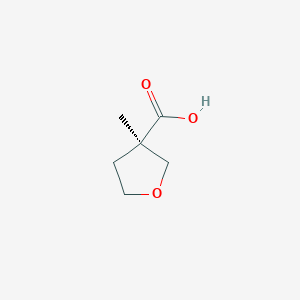
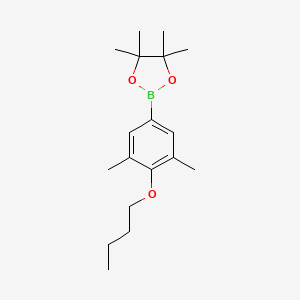
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
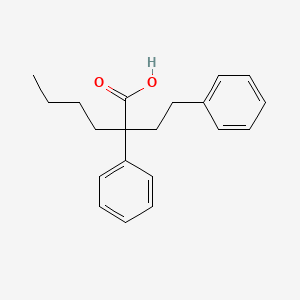

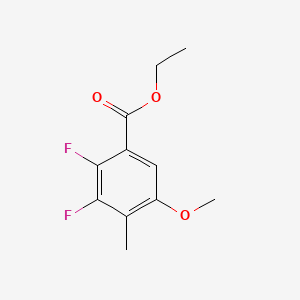
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)
